![molecular formula C9H12N2O B14328596 Formamide, N-[2-(phenylamino)ethyl]- CAS No. 111154-10-0](/img/structure/B14328596.png)
Formamide, N-[2-(phenylamino)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-[2-(phenylamino)ethyl]- is an organic compound that belongs to the class of amides It is characterized by the presence of a formamide group attached to a phenylaminoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2-(phenylamino)ethyl]- can be achieved through several methods. One common approach involves the reaction of formic acid with an appropriate amine. For instance, the reaction of formic acid with 2-(phenylamino)ethylamine can yield the desired formamide compound. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of formamides often involves the carbonylation of ammonia or amines. This process can be adapted to produce Formamide, N-[2-(phenylamino)ethyl]- by using 2-(phenylamino)ethylamine as the starting material. The reaction conditions typically involve elevated temperatures and pressures to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[2-(phenylamino)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenylaminoethyl moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Formamide, N-[2-(phenylamino)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein folding due to its amide functionality.
Industry: Utilized in the production of polymers and other materials due to its ability to form stable amide bonds.
Mechanism of Action
The mechanism by which Formamide, N-[2-(phenylamino)ethyl]- exerts its effects involves interactions with various molecular targets. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Dimethylformamide (DMF): A widely used solvent in organic synthesis.
N-Methylformamide: Another formamide derivative with similar properties.
Acetamide: A simpler amide with different reactivity and applications.
Uniqueness
Formamide, N-[2-(phenylamino)ethyl]- is unique due to the presence of the phenylaminoethyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in biological and chemical systems, making it valuable for targeted applications.
Properties
CAS No. |
111154-10-0 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-(2-anilinoethyl)formamide |
InChI |
InChI=1S/C9H12N2O/c12-8-10-6-7-11-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,10,12) |
InChI Key |
RQUOVBMKYXZTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


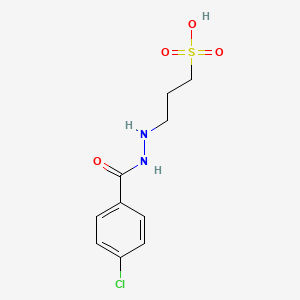
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
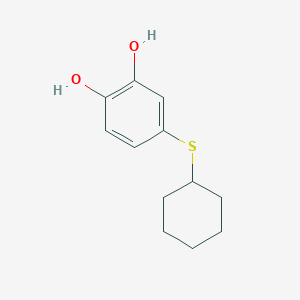

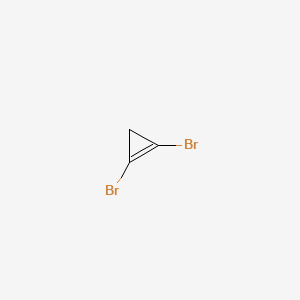
![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
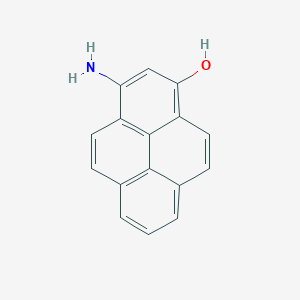
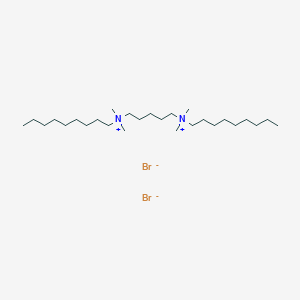
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)
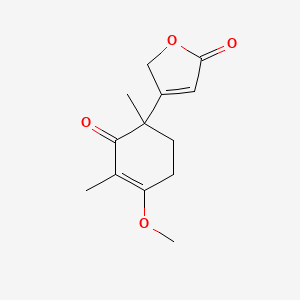

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)

